molecular formula C18H16N4O2S B2800474 2-[1-(2-Methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2380171-82-2

2-[1-(2-Methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No.: B2800474
CAS No.: 2380171-82-2
M. Wt: 352.41
InChI Key: XGNNFLIZVXHDRN-UHFFFAOYSA-N
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Description

2-[1-(2-Methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of thiazole, azetidine, and dihydropyridazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-Methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole moiety, followed by the formation of the azetidine ring, and finally the construction of the dihydropyridazinone core. Key reagents often include thiourea, substituted benzaldehydes, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-Methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

2-[1-(2-Methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(2-Methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially leading to therapeutic effects such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-(2-Methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-6-phenyl-2,3-dihydropyridazin-3-one apart is its combination of three distinct moieties, each contributing to its overall chemical and biological properties. This unique structure allows for a wide range of applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

2-[1-(2-methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-12-19-16(11-25-12)18(24)21-9-14(10-21)22-17(23)8-7-15(20-22)13-5-3-2-4-6-13/h2-8,11,14H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNNFLIZVXHDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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